Mutagenicity Profile Reversal: 4,5-Dihydroacephenanthrylene Positive vs. Acephenanthrylene Inactive in Ames TA98
In a direct head-to-head comparison using the Ames assay (Salmonella typhimurium strain TA98 ± S9 metabolic activation), the parent CP-PAH acephenanthrylene (compound 2) was found to be completely inactive as a mutagen, producing no significant increase in revertants over background at any tested dose. In contrast, its 4,5-dihydro derivative (compound 6) displayed a weak but reproducible metabolism-dependent mutagenic response, indicating that saturation of the 4,5-olefinic bond paradoxically confers bioactivation potential not present in the parent [1]. This finding is exceptional among the four CP-PAH/dihydro-CP-PAH pairs evaluated: for the other three pairs (cyclopenta[cd]pyrene, aceanthrylene, cyclopenta[hi]chrysene), the parent unsaturated compound was either more mutagenic or equally mutagenic compared to its dihydro analog. The mechanistic basis was traced to differential epoxidation at the cyclopenta moiety and subsequent carbocation formation, as supported by AM1 semi-empirical calculations [1].
| Evidence Dimension | Bacterial mutagenicity (Ames assay) |
|---|---|
| Target Compound Data | Weak metabolism-dependent positive response (TA98 +S9) |
| Comparator Or Baseline | Acephenanthrylene: inactive (no significant revertants above background at any dose) |
| Quantified Difference | Qualitative reversal: inactive (parent) vs. positive (dihydro). Among all four CP-PAH/dihydro pairs studied, this is the only case where the dihydro analog is more mutagenic than the parent. |
| Conditions | Salmonella typhimurium TA98 ± S9-mix metabolic activation; dose-response evaluation across multiple concentrations |
Why This Matters
A researcher using the parent acephenanthrylene as a surrogate for the dihydro compound in mutagenicity studies would obtain a false-negative result, fundamentally compromising hazard assessment—procurement of the correct saturation state is non-negotiable.
- [1] Otero-Lobato, M.J., Kaats-Richters, V.E.M., Koper, C., Vlietstra, E.J., Havenith, R.W.A., Jenneskens, L.W., Seinen, W. (2005) 'CP-arene oxides: the ultimate, active mutagenic forms of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs)', Mutation Research - Genetic Toxicology and Environmental Mutagenesis, 581(1-2), pp. 115–132. doi:10.1016/j.mrgentox.2004.11.014. PMID: 15725611. View Source
